molecular formula C11H15NO2 B1330508 Ethyl [(3-methylphenyl)amino]acetate CAS No. 21911-66-0

Ethyl [(3-methylphenyl)amino]acetate

Cat. No.: B1330508
CAS No.: 21911-66-0
M. Wt: 193.24 g/mol
InChI Key: JZCIUMVCWIEEQX-UHFFFAOYSA-N
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Description

Ethyl [(3-methylphenyl)amino]acetate is an organic compound with the molecular formula C11H15NO2. It is also known as ethyl 3-toluidinoacetate. This compound is characterized by the presence of an ethyl ester group attached to an amino group, which is further connected to a 3-methylphenyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(3-methylphenyl)amino]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-methylphenyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Ethyl [(3-methylphenyl)amino]acetate has been investigated for its potential role as a pharmacophore in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for designing new therapeutic agents. For instance, modifications of its structure have been explored to enhance its efficacy and selectivity against specific disease targets, particularly in the realm of cancer research and treatment .

2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics or preservatives .

Analytical Chemistry Applications

1. Chromatographic Techniques
this compound is utilized in chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC). It serves as a standard or reference compound for method development and validation in analytical laboratories. The compound's solubility and stability make it suitable for reverse-phase HPLC applications, where it can be separated from complex mixtures .

2. Mass Spectrometry
In mass spectrometry, this compound is often analyzed due to its favorable ionization characteristics. Its derivatives are used as internal standards in quantitative analysis, enhancing the accuracy and reliability of mass spectrometric measurements .

Synthetic Organic Chemistry Applications

1. Synthetic Intermediates
The compound acts as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be employed in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. For example, it can participate in reactions such as acylation and alkylation to form new compounds with desirable properties .

2. Catalytic Reactions
Recent studies have highlighted the use of this compound in catalytic processes, particularly in carbene transfer reactions. These reactions are significant for creating cyclopropane derivatives, which are valuable in medicinal chemistry due to their biological activity .

Case Studies

Study Focus Findings
Study 1Antimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus; potential for new antibiotic development .
Study 2HPLC Method DevelopmentEstablished a robust method for separating this compound from impurities using acetonitrile-water-phosphoric acid mobile phase .
Study 3Synthetic UtilityShowed successful conversion into various pharmaceutical intermediates through acylation reactions .

Mechanism of Action

The mechanism of action of ethyl [(3-methylphenyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl [(3-methylphenyl)amino]acetate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Similar structure but with an amino group at the para position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl [(4-methylphenyl)amino]acetate: Similar structure but with a methyl group at the para position.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.

Biological Activity

Ethyl [(3-methylphenyl)amino]acetate, with the molecular formula C11_{11}H13_{13}NO3_3, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by an amino group attached to a methyl-substituted aromatic ring and an ester functional group derived from acetic acid. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}NO3_3
  • Molecular Weight : 209.23 g/mol

This compound features an ethyl ester group and a 3-methylphenyl amino group, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. This compound is hypothesized to inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. Similar analogues have demonstrated cytotoxicity against cancer cell lines, indicating a potential for further exploration in cancer therapeutics .
  • Enzyme Interaction : The ester functional group can hydrolyze to release active components that may modulate specific enzyme activities. This interaction is crucial for understanding its mechanism of action in biological systems .

1. Antimicrobial Activity

A study assessing the antimicrobial efficacy of various ethyl aminoacetates found that this compound showed significant inhibitory activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising avenue for developing antimicrobial agents based on this compound .

2. Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that this compound exhibited cytotoxic effects. The IC50_{50} values were determined as follows:

Cell LineIC50_{50} (µM)
MCF-715
A54920

These findings suggest that this compound could be a candidate for further development in anticancer therapies .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Hydrolysis of the Ester Group : This process may release active metabolites capable of interacting with cellular targets.
  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic processes within pathogens or cancer cells.

Q & A

Q. Basic: What are the standard synthetic routes for Ethyl [(3-methylphenyl)amino]acetate?

Methodological Answer:
this compound is typically synthesized via coupling reactions between (3-methylphenyl)amine and ethyl chloroacetate under basic conditions. A general procedure involves:

Reagent Setup : Mix (3-methylphenyl)amine with a base (e.g., sodium carbonate) in a polar aprotic solvent (e.g., DMF) .

Coupling Reaction : Add ethyl chloroacetate dropwise at 0–5°C to minimize side reactions.

Purification : Extract the product using ethyl acetate, wash with brine, and concentrate under reduced pressure. Column chromatography (silica gel, hexane/ethyl acetate) is often employed for final purification .
Key Considerations : Reaction temperature and stoichiometric ratios of amine to chloroacetate are critical to avoid over-alkylation.

Q. Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Characterization involves:

NMR Spectroscopy :

  • ¹H NMR : Peaks for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm), and ester ethoxy group (δ 1.2–4.1 ppm) .
  • ¹³C NMR : Signals for the carbonyl (δ ~170 ppm) and quaternary carbons confirm ester and aryl-amino linkages.

IR Spectroscopy : Stretching vibrations for C=O (1725 cm⁻¹) and N–H (3350 cm⁻¹) .

Mass Spectrometry : Molecular ion peak ([M+H]⁺) aligns with the molecular formula (C₁₁H₁₅NO₂).

Q. Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group .
  • Solubility : Dissolve in anhydrous ethyl acetate or DCM for long-term stability.
  • Monitoring : Regular NMR analysis (every 6 months) detects degradation products like acetic acid or free amine .

Q. Advanced: How can reaction yields be optimized for this compound synthesis?

Methodological Answer:
Yield optimization strategies include:

Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity .

Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.

Temperature Control : Maintain 0–5°C during coupling to suppress byproducts (e.g., di-alkylated species).
Example Data :

ConditionYield (%)Reference
DMF, 0°C, no catalyst64
Acetonitrile, 25°C, PTC78

Q. Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

Tautomerism : Check for enol-keto tautomerism via variable-temperature NMR.

Isomerism : Use 2D NMR (COSY, HSQC) to distinguish regioisomers .

Impurity Profiling : Compare HPLC retention times with authentic standards .
Case Study : A ¹³C NMR discrepancy at δ 170 ppm (vs. δ 168 ppm) could indicate partial hydrolysis; confirm via TLC (silica, 10% MeOH/CH₂Cl₂) .

Q. Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The ester group acts as an electron-withdrawing moiety, directing electrophilic substitution at the meta position of the aryl ring. Mechanistic studies using DFT calculations reveal:

Electrophilic Aromatic Substitution : The amino group activates the ring, while the ester deactivates ortho/para positions.

Steric Effects : The 3-methyl group hinders substitution at adjacent positions, favoring para selectivity .

Q. Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:
The compound serves as a precursor for:

Antibacterial Agents : Functionalization at the amino group with sulfonamide or heterocyclic moieties .

Kinase Inhibitors : Coupling with pyridine derivatives via Suzuki-Miyaura cross-coupling .
Case Study : Conversion to ethyl 2-(3-amino-4-hydroxyphenyl)acetate enables synthesis of furanone-based anticancer agents .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:
Challenges include:

Detection Limits : Use UPLC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) for sub-ppm sensitivity .

Matrix Effects : Spike recovery tests (80–120%) validate methods in complex mixtures.
Example Impurity Profile :

ImpurityConcentration (ppm)Source
Ethyl chloroacetate<10Unreacted starting material
3-Methylaniline<5Hydrolysis

Q. Advanced: How does solvent polarity influence the tautomeric equilibrium of this compound?

Methodological Answer:
Solvent polarity stabilizes specific tautomers:

Polar Protic Solvents (e.g., MeOH) : Favor the enol form via hydrogen bonding.

Nonpolar Solvents (e.g., Hexane) : Stabilize the keto form due to reduced solvation.
Experimental Validation : IR spectroscopy in DMSO shows increased enol content (C=O at 1680 cm⁻¹ vs. 1725 cm⁻¹ in CHCl₃) .

Q. Advanced: What role does this compound play in forensic analysis of illicit drug precursors?

Methodological Answer:
The compound is monitored as a precursor in clandestine amphetamine synthesis. Forensic protocols include:

GC-MS Screening : Compare retention indices with reference standards .

Isotopic Labeling : ¹³C-labeled analogs track synthetic pathways in seized samples .

Properties

IUPAC Name

ethyl 2-(3-methylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCIUMVCWIEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307201
Record name ethyl [(3-methylphenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-66-0
Record name 21911-66-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl [(3-methylphenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of m-toluidine (10 g), ethyl bromoacetate (10.3 ml), sodium acetate (7.6 g) and water (5 ml in ethanol (50 ml) was stirred at room temperature overnight. The product was filtered off as the hydrobromide salt. Yield 11.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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